molecular formula C21H22N2O4 B2887530 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide CAS No. 477556-37-9

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide

Cat. No.: B2887530
CAS No.: 477556-37-9
M. Wt: 366.417
InChI Key: IGCJISJSZRNTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide is a compound with the molecular formula C21H22N2O4 and a molecular weight of 366.417. It is a derivative of benzofuran, a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .


Synthesis Analysis

A modular synthetic strategy can be used to prepare a diverse set of C3-substituted, benzofuran-2-carboxamide derivatives, from a simple benzofuran precursor in only three synthetic steps . This short synthetic route was enabled by the strategic combination of 8-Aminoquinoline directed C–H arylation and transamidation .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular structure of this compound includes a benzofuran core with a pentyloxy group at the 4-position of the benzamido group.


Chemical Reactions Analysis

The synthesis of benzofuran derivatives involves reactions such as C–H arylation and transamidation . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing a range of benzofuran carboxamide derivatives, including those related to 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide. These methods often involve multi-step synthetic pathways, utilizing techniques such as microwave-assisted synthesis and multicomponent reactions to obtain compounds with potential biological activities. The synthesized compounds are characterized using spectroscopic methods (NMR, IR, Mass spectrometry) and, in some cases, X-ray crystallography, to confirm their structures (Lavanya, Sribalan, & Padmini, 2017), (Vincetti et al., 2016).

Biological Activities

The biological evaluation of benzofuran carboxamide derivatives has shown a range of activities, including antimicrobial, anti-inflammatory, and radical scavenging effects. These activities suggest that these compounds could serve as potential leads for the development of new therapeutic agents. For instance, some derivatives have been evaluated for their in vitro antimicrobial activities against common pathogenic bacteria and have demonstrated moderate to good efficacy (Idrees et al., 2020). Moreover, certain benzofuran-2-carboxamide derivatives have been identified with in vivo anti-inflammatory, analgesic, and antipyretic properties, highlighting their potential as multi-target pharmacological agents (Xie et al., 2014).

Applications in Drug Discovery

The structural diversity and biological activities of benzofuran carboxamide derivatives make them valuable scaffolds in drug discovery. Through various synthetic strategies, including directed C–H arylations followed by transamidations, researchers have developed elaborate benzofuran-2-carboxamide derivatives. These methodologies enable the rapid generation of compound libraries for biological screening, facilitating the discovery of new chemotherapeutic agents (Oschmann, Holm, & Verho, 2019).

Mechanism of Action

While the specific mechanism of action for 3-(4-(Pentyloxy)benzamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been shown to display a wide range of biological and pharmacological activities, including anticancer properties .

Future Directions

Given the high efficiency and modularity of the synthetic strategy for benzofuran derivatives, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Properties

IUPAC Name

3-[(4-pentoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-2-3-6-13-26-15-11-9-14(10-12-15)21(25)23-18-16-7-4-5-8-17(16)27-19(18)20(22)24/h4-5,7-12H,2-3,6,13H2,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCJISJSZRNTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.